molecular formula C15H15N3O2 B1518606 4-(4-aminobenzamido)-N-methylbenzamide CAS No. 1156046-70-6

4-(4-aminobenzamido)-N-methylbenzamide

Cat. No. B1518606
CAS RN: 1156046-70-6
M. Wt: 269.3 g/mol
InChI Key: HRXHAWQRKPWWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminobenzamido)-N-methylbenzamide, commonly referred to as 4-ABM, is an amide derivative of 4-aminobenzamide. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. 4-ABM has a wide range of applications in the fields of pharmaceuticals, biochemistry, and molecular biology. It is used as a reagent in the synthesis of various compounds, as a substrate in enzyme assays, and as a fluorescent dye for imaging and labeling.

Scientific Research Applications

Pharmacology: Drug Development

4-(4-aminobenzamido)-N-methylbenzamide may serve as a precursor or an intermediate in the synthesis of various pharmacologically active compounds. Its structural similarity to PABA (para-aminobenzoic acid), which is a key compound in the synthesis of folic acid, suggests potential applications in the development of drugs that target folate metabolism in pathogenic organisms or cancer cells .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition, particularly enzymes that recognize substrates with benzamide or aminobenzamide moieties. It could act as an inhibitor or a substrate analog to provide insights into enzyme mechanisms or to develop new biochemical assays .

Material Science: Polymer Research

The benzamide group in 4-(4-aminobenzamido)-N-methylbenzamide can be utilized in polymer research. It could be involved in the synthesis of hyperbranched polymers, which have applications in coatings, adhesives, and as drug delivery systems due to their high solubility and lower viscosity compared to linear polymers .

Medicinal Chemistry: Analogs of Known Therapeutics

Researchers in medicinal chemistry might explore the use of 4-(4-aminobenzamido)-N-methylbenzamide to create analogs of known therapeutic agents. By modifying the compound’s structure, it’s possible to enhance its pharmacokinetic properties or reduce toxicity, leading to the development of new medications .

Environmental Research: Pollutant Degradation

This compound could be investigated for its potential role in the degradation of environmental pollutants. Its chemical structure might interact with certain contaminants, facilitating their breakdown into less harmful substances .

Chemical Research: Reaction Mechanism Exploration

In chemical research, 4-(4-aminobenzamido)-N-methylbenzamide could be used to explore reaction mechanisms. Its reactivity with various chemical reagents can shed light on complex reaction pathways, which is fundamental in synthetic chemistry .

properties

IUPAC Name

4-amino-N-[4-(methylcarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-14(19)10-4-8-13(9-5-10)18-15(20)11-2-6-12(16)7-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXHAWQRKPWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-aminobenzamido)-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-(4-aminobenzamido)-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-(4-aminobenzamido)-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.